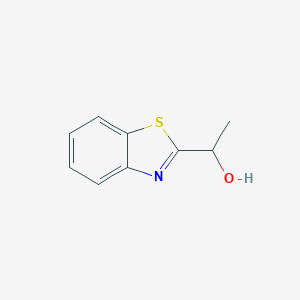

1-(1,3-Benzothiazol-2-yl)ethanol

Description

Metabolic Transformation

In-vitro studies using rat liver preparations have provided insight into the metabolic fate of benzothiazole-containing compounds. An analogue of 1-(1,3-benzothiazol-2-yl)ethanol, specifically (+/-)-1-Phenyl-2-(2-benzothiazolinone-3-yl)ethanol (Compound II), underwent metabolic conversion when incubated with hepatic microsomal and soluble fractions fortified with NADPH. nih.gov

The primary metabolic transformations observed were oxidation and reduction. The alcohol (Compound II) was oxidized to its corresponding ketone, 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone (Compound I). nih.gov Conversely, the ketone (Compound I) was reduced to the alcohol (Compound II). nih.gov The efficiency of these conversions depended on the cellular fraction used. The reduction of the ketone to the alcohol was more pronounced in microsomal preparations, whereas the oxidation of the alcohol to the ketone was more significant in the soluble fractions. nih.gov

Furthermore, dealkylation of the alcohol (Compound II) to form 2-benzothiazolinone was observed, but this metabolic step occurred only with the soluble fractions and not with the microsomal preparations. nih.gov No dealkylation of the ketone (Compound I) was detected in either fraction. nih.gov

| Compound / Substrate | Metabolic Process | Primary Metabolite | Cellular Fraction | Finding |

| 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone | Reduction | (+/-)-1-Phenyl-2-(2-benzothiazolinone-3-yl)ethanol | Microsomes > Soluble fraction | Metabolized to the corresponding alcohol. nih.gov |

| (+/-)-1-Phenyl-2-(2-benzothiazolinone-3-yl)ethanol | Oxidation | 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone | Soluble fraction > Microsomes | Metabolized to the corresponding ketone. nih.gov |

| (+/-)-1-Phenyl-2-(2-benzothiazolinone-3-yl)ethanol | Dealkylation | 2-benzothiazolinone | Soluble fraction only | Dealkylated metabolite was found. nih.gov |

Enzyme Inhibition

Analogues of this compound have been identified as inhibitors of specific enzymes, suggesting a potential mechanism for their pharmacological effects.

c-Jun NH2-terminal Protein Kinase (JNK) Inhibition: The compound AS601245, identified as 1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile, is a known inhibitor of the JNK signaling pathway. nih.gov This pathway is implicated in cell death processes, and its inhibition is considered a neuroprotective strategy. nih.gov

Heparanase Inhibition: A series of benzoxazol-5-yl acetic acid derivatives, structurally related to benzothiazoles, have been identified as heparanase inhibitors. nih.gov One such compound, trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid, demonstrated an IC50 of approximately 200 nM against the heparanase enzyme. nih.gov These compounds also exhibited anti-angiogenic properties. nih.gov

| Compound Name | Target Enzyme | Activity | IC50 Value |

| AS601245 | c-Jun NH2-terminal protein kinase (JNK) | Inhibitor nih.gov | Not Specified |

| trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | Heparanase | Inhibitor nih.gov | ~200 nM nih.gov |

Receptor Interaction

Certain benzothiazole (B30560) analogues have been shown to interact with G-protein coupled receptors (GPCRs). For instance, the compound 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine was evaluated for its activity at several human GPCRs. This demonstrates that modifications of the benzothiazole scaffold can lead to compounds with specific receptor-binding profiles.

| Compound Name | Target Receptor | Affinity Data |

| 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine | G-protein coupled receptor 55 (Human) | EC50: 840 nM bindingdb.org |

Antimicrobial and Antiproliferative Investigations

While detailed molecular mechanisms are not always elucidated, in-vitro screening of benzothiazole derivatives has pointed towards potential pathways for their observed biological effects.

Antimicrobial Activity: Various synthesized benzothiazole derivatives have been evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. iosrjournals.orgijrpc.com The activity is typically assessed by measuring the zone of inhibition in disc diffusion assays. ijrpc.com For example, N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine derivatives were synthesized and screened, with some compounds showing notable antibacterial effects. ijrpc.com

Antiproliferative Activity: Benzothiazole compounds, such as PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole], have demonstrated potent and selective in-vitro anti-tumor properties against human cancer cell lines. nih.gov In other studies, hybrids of azoles and barbituric acid, another class of heterocyclic compounds, were evaluated for their antiproliferative effects against cell lines like BEL-7402, MCF-7, and HCT-116 using the MTT assay. nih.gov One promising compound induced apoptosis and cell necrosis in a concentration-dependent manner, indicating a potential mechanism for its anti-proliferative activity. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZTUFERFFNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385281 | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17147-80-7 | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Pathways of 1 1,3 Benzothiazol 2 Yl Ethanol

Reactions Involving the Hydroxyl Moiety of 1-(1,3-Benzothiazol-2-yl)ethanol

The secondary alcohol group is a primary site for chemical transformations, readily participating in reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction of its corresponding ketone.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be converted into an ester through several standard methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This is a reversible process where the equilibrium can be driven towards the ester product by removing water. Alternatively, a more rapid and irreversible reaction can be achieved by using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. nih.gov These reactions typically proceed at room temperature and produce the corresponding ester and either hydrogen chloride or a carboxylic acid as a byproduct. nih.gov

Table 1: Esterification Reactions of this compound

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Carboxylic Acid (e.g., Acetic Acid) | Concentrated H₂SO₄, Heat | 1-(1,3-Benzothiazol-2-yl)ethyl acetate |

| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine (B92270) or other base, Room Temperature | 1-(1,3-Benzothiazol-2-yl)ethyl acetate |

| Acid Anhydride (e.g., Acetic Anhydride) | Heat or Acid/Base Catalyst | 1-(1,3-Benzothiazol-2-yl)ethyl acetate |

Etherification: The formation of ethers from this compound is most effectively accomplished via the Williamson ether synthesis. byjus.comwikipedia.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding sodium alkoxide. youtube.com This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the unsymmetrical ether. wikipedia.orgmasterorganicchemistry.com Because this is an SN2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com Acid-catalyzed dehydration between two alcohol molecules can also form ethers, though this method is typically better for producing symmetrical ethers and can lead to alkene formation with secondary alcohols. acs.orglibretexts.org

Table 2: Williamson Ether Synthesis with this compound

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 (Alkoxide Formation) | This compound | Sodium Hydride (NaH) in THF | Sodium 1-(1,3-benzothiazol-2-yl)ethoxide |

| 2 (Nucleophilic Substitution) | Alkyl Halide (e.g., CH₃I) | Reaction with alkoxide | 2-(1-Methoxyethyl)-1,3-benzothiazole |

Oxidation and Reduction Transformations of the Alcohol Group

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(1,3-benzothiazol-2-yl)ethan-1-one. A variety of oxidizing agents can achieve this transformation. Strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (the Jones reagent), are highly effective. For more controlled or milder oxidations that are less likely to affect other parts of the molecule, pyridinium (B92312) chlorochromate (PCC) is a common choice.

Table 3: Oxidation of this compound

| Oxidizing Agent | Typical Solvent | Product |

|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone | 1-(1,3-Benzothiazol-2-yl)ethan-1-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(1,3-Benzothiazol-2-yl)ethan-1-one |

| Sodium Hypochlorite (NaOCl) with TEMPO | Dichloromethane/Water | 1-(1,3-Benzothiazol-2-yl)ethan-1-one |

Reduction: The transformation from the oxidized ketone form back to the alcohol is a reduction reaction. The reduction of 1-(1,3-benzothiazol-2-yl)ethan-1-one to this compound is readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it reduces ketones and aldehydes without affecting more robust functional groups like esters or the benzothiazole (B30560) ring itself. masterorganicchemistry.comchemguide.co.ukyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent. numberanalytics.com

Functionalization of the Benzothiazole Heterocycle within the Compound

The benzothiazole ring system, while generally stable, can undergo functionalization on its benzene (B151609) ring or, under certain conditions, at the thiazole (B1198619) moiety.

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

The benzothiazole ring is an electron-deficient system, which deactivates the fused benzene ring towards electrophilic aromatic substitution (EAS) compared to benzene itself. nih.govacs.org Consequently, harsher reaction conditions are often required for reactions like nitration, halogenation, or sulfonation. The directing influence of the fused thiazole ring, combined with the deactivating effect of the nitrogen heteroatom, typically directs incoming electrophiles to the C4 and C7 positions of the benzene ring. acs.org Theoretical studies on related deactivated systems show that regioselectivity is governed by a combination of electronic polarization and steric effects. rsc.orgyoutube.com

Table 4: Predicted Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-1,3-benzothiazol-2-yl)ethanol and/or 1-(7-Nitro-1,3-benzothiazol-2-yl)ethanol |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-1,3-benzothiazol-2-yl)ethanol and/or 1-(7-Bromo-1,3-benzothiazol-2-yl)ethanol |

| Sulfonation | Fuming H₂SO₄ | 2-(1-Hydroxyethyl)-1,3-benzothiazole-4-sulfonic acid and/or 2-(1-Hydroxyethyl)-1,3-benzothiazole-7-sulfonic acid |

Nucleophilic Substitution Reactions at the Thiazole Moiety

Direct nucleophilic substitution on the thiazole ring of this compound is generally unfavorable. However, reactivity can be induced. One hypothetical pathway involves converting the hydroxyl group into a good leaving group, such as a tosylate (-OTs). This modification makes the adjacent carbon atom (C1 of the ethyl group) susceptible to SN2 attack by a nucleophile, effectively functionalizing the substituent at the C2 position. nih.gov

Nucleophilic aromatic substitution (SNAr) can occur on the benzene portion of the heterocycle, but this requires the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho or para positions relative to a leaving group (like a halide). nih.govyoutube.com For the parent compound, this pathway is not directly accessible but becomes relevant for derivatives produced via EAS.

Rearrangement Reactions and Fragmentations of the this compound Structure

The structure of this compound allows for potential rearrangement under specific conditions and exhibits characteristic fragmentation patterns in mass spectrometry.

Rearrangement Reactions: Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a secondary carbocation on the carbon adjacent to the benzothiazole ring. This carbocation is relatively stable due to the resonance-delocalizing potential of the adjacent aromatic system. While carbocation rearrangements like 1,2-hydride or 1,2-alkyl shifts are common if they lead to a more stable carbocation, a shift away from this position is unlikely. However, complex rearrangements in related benzothiazole systems, such as the Favorskii-like rearrangement, have been observed under specific basic conditions, indicating the potential for skeletal reorganization. nih.gov

Fragmentations: In electron impact mass spectrometry, this compound is expected to undergo predictable fragmentation. The molecular ion (M⁺) peak may be observed, but fragmentation is often extensive. Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols. libretexts.orglibretexts.org Cleavage of the bond between the carbinol carbon and the methyl group results in the loss of a methyl radical (•CH₃, mass 15) to form a stable, resonance-delocalized cation.

Dehydration: Elimination of a water molecule (H₂O, mass 18) from the molecular ion is a common fragmentation for alcohols, leading to a peak at M-18. libretexts.org

Benzothiazole Ring Fragmentation: The most characteristic fragmentation is often the cleavage of the bond between the benzothiazole ring and the hydroxyethyl (B10761427) side chain. This can lead to a fragment corresponding to the benzothiazole cation (m/z 135) or related structures, which often represent the base peak in the spectrum. youtube.comchemguide.co.uk

Table 5: Predicted Mass Spectrometry Fragmentation of this compound

| Fragmentation Pathway | Neutral Loss | Mass of Neutral Loss (amu) | Predicted Fragment Ion (m/z) |

|---|---|---|---|

| α-Cleavage (loss of methyl) | •CH₃ | 15 | 178 |

| Dehydration | H₂O | 18 | 175 |

| Cleavage of side chain | •CH(OH)CH₃ | 45 | 148 (benzothiazolyl-CH₂⁺) |

| Cleavage of side chain | •CH=CH₂ + •OH | - | 135 (benzothiazole cation) |

Cycloaddition and Condensation Reactions Utilizing the Compound as a Reactant

The chemical behavior of this compound in cycloaddition and condensation reactions is primarily extrapolated from studies on its oxidized form, 2-acetylbenzothiazole (B155973). The presence of the carbonyl group in 2-acetylbenzothiazole activates the adjacent methyl protons, making them susceptible to deprotonation and subsequent condensation with various electrophiles, particularly aldehydes.

Condensation Reactions of 2-Acetylbenzothiazole

A significant class of condensation reactions involving 2-acetylbenzothiazole is the Claisen-Schmidt condensation, which leads to the formation of chalcones, or α,β-unsaturated ketones. nih.gov These reactions are typically catalyzed by a base, such as aqueous potassium hydroxide, in a protic solvent like ethanol. researchgate.netresearchgate.net The reaction proceeds through the formation of an enolate from 2-acetylbenzothiazole, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic or heteroaromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone (B49325). nih.govresearchgate.netnih.gov

The general scheme for the Claisen-Schmidt condensation of 2-acetylbenzothiazole with various aldehydes is as follows:

Scheme 1: General synthesis of chalcones from 2-acetylbenzothiazole.

A variety of substituted aromatic and heteroaromatic aldehydes can be employed in this reaction, leading to a diverse range of chalcone derivatives. researchgate.net The nature of the substituent on the aldehyde can influence the reaction rate and yield.

Another important condensation reaction is the Knoevenagel condensation. wikipedia.orgthermofisher.com While classical Knoevenagel condensations involve active methylene (B1212753) compounds, modified versions can be applied to activated methyl groups. diva-portal.orgjst.go.jp In the context of 2-acetylbenzothiazole, this would involve reaction with an aldehyde in the presence of a weak base, often with azeotropic removal of water to drive the reaction to completion. thermofisher.com

The following table summarizes representative examples of condensation reactions of 2-acetylbenzothiazole with various aldehydes to form chalcones.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation of 2-Acetylbenzothiazole

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Acetylbenzothiazole | Benzaldehyde | KOH | Ethanol | 1-(1,3-Benzothiazol-2-yl)-3-phenylprop-2-en-1-one | - |

| 2-Acetylbenzothiazole | 4-Methoxybenzaldehyde | KOH | Ethanol | 1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | - |

| 2-Acetylbenzothiazole | 4-Nitrobenzaldehyde | KOH | Ethanol | 1-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | - |

| 2-Acetylbenzothiazole | 2-Chlorobenzaldehyde | KOH | Ethanol | 1-(1,3-Benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one | - |

Data for yields are not always specified in the general literature but the reactions are reported to proceed effectively.

Potential Condensation Reactions of this compound

While the ketone functionality of 2-acetylbenzothiazole dominates its condensation chemistry, the hydroxyl group of this compound offers pathways for other types of condensation reactions, such as esterification. The reaction of the alcohol with an acid anhydride, in the presence of a base like pyridine or a solid catalyst, would lead to the formation of the corresponding ester. libretexts.org This reaction proceeds via nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of the anhydride, followed by elimination of a carboxylate leaving group. libretexts.org

Scheme 2: Proposed esterification of this compound with acetic anhydride.

At present, specific research detailing the use of this compound in cycloaddition reactions is not available in the surveyed literature. Cycloaddition reactions typically require specific functionalities like conjugated dienes or dipolarophiles, which are not inherent to the structure of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 1,3 Benzothiazol 2 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution and configuration. For 1-(1,3-benzothiazol-2-yl)ethanol, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons of the benzothiazole (B30560) ring typically appear as complex multiplets in the downfield region, characteristic of a substituted benzene (B151609) ring. The methine proton (CH-OH) of the ethanol (B145695) moiety is expected to show a quartet, coupled to the adjacent methyl protons, while the hydroxyl proton (OH) would appear as a broad singlet that can be exchanged with D₂O. The methyl (CH₃) protons would present as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the benzothiazole ring system resonate at lower field, while the aliphatic carbons of the ethanol side chain appear at higher field. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can aid in the precise assignment of these chemical shifts by correlating experimental data with computed values for the optimized molecular geometry. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are representative values and can vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzothiazole Aromatic-H | 7.30 - 8.10 (m) | 121.0 - 154.0 |

| CH (methine) | ~5.20 (q) | ~68.0 |

| OH (hydroxyl) | Variable (br s) | - |

| CH₃ (methyl) | ~1.60 (d) | ~22.0 |

| C=N (thiazole) | - | ~170.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule and to gain insight into its conformational properties.

The IR spectrum of this compound is expected to exhibit a prominent, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The aromatic C-H stretching vibrations of the benzothiazole ring are anticipated to appear around 3100-3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring typically gives a strong band near 1620 cm⁻¹. iucr.org Other characteristic bands include C-O stretching and various fingerprint region absorptions corresponding to the benzothiazole skeleton. iucr.orgnih.gov

Raman spectroscopy provides complementary data. The aromatic ring stretching vibrations and the C=N vibration are usually strong in the Raman spectrum, aiding in the structural confirmation. researchgate.net Comparing experimental IR and Raman spectra with those calculated from theoretical models allows for a detailed assignment of vibrational modes. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| C=N (Thiazole) | Stretching | ~1620 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1260 - 1000 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound (C₉H₉NOS), the exact mass can be calculated and compared to the experimentally measured value with a high degree of accuracy. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion will fragment in a predictable manner. Expected fragmentation pathways for this molecule could include the loss of a methyl group (CH₃), the loss of the entire ethanol side chain, or cleavage of the benzothiazole ring, providing further corroboration of the proposed structure.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Architecture

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (SCXRD). This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. For a chiral molecule like this compound, SCXRD can also establish the absolute configuration of the stereocenter, provided a suitable derivative is crystallized in a non-centrosymmetric space group. nih.govnih.gov

Analysis of related benzothiazole structures reveals that the benzothiazole ring system is typically essentially planar. nih.govresearchgate.netnih.gov The orientation of the ethanol substituent relative to the bicyclic ring system is a key structural feature determined by this method.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, the hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring is a hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or layers of molecules. nih.govnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. nih.gov

Computational Chemistry and Quantum Mechanical Investigations of 1 1,3 Benzothiazol 2 Yl Ethanol

Density Functional Theory (DFT) Studies on Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries, bond lengths, and bond angles in the ground state. nbu.edu.saajrconline.org

For instance, studies on related 1,3-benzothiazole derivatives show that the C-C bond lengths in the benzothiazole system are typically calculated to be in the range of 1.457–1.480 Å. nbu.edu.sa The C=N bond length of the thiazole (B1198619) ring can vary, for example, from 1.294 Å to 1.341 Å depending on the substituent, a variation attributed to charge effects. nbu.edu.sa In a study on a similar compound, 1-(1H-Benzoimidazol-2-YL) Ethanol (B145695), DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine its geometric structure. researchgate.net

Theoretical calculations for some 2-substituted 1,3-benzothiazole derivatives have identified the existence of two main conformers, with the B form being more stable than the A form, exhibiting a rotational barrier between 5.73 kcal/mol and 9.78 kcal/mol. nbu.edu.sa

Table 1: Representative Bond Lengths in 1,3-Benzothiazole Derivatives from DFT Calculations This table presents typical bond length ranges for derivatives and is not specific to 1-(1,3-Benzothiazol-2-yl)ethanol.

| Bond Type | Calculated Length Range (Å) | Reference |

|---|---|---|

| C-C | 1.457 – 1.480 | nbu.edu.sa |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been determined to be between 3.95 eV and 4.70 eV. nbu.edu.sa In a study of various benzothiazole derivatives, the HOMO energies ranged from -5.52 eV to -6.18 eV, indicating the electron-donating ability of the molecules. researchgate.net The distribution of these orbitals is also significant. For many benzothiadiazole derivatives, the HOMO is often located on the donor parts of the molecule, while the LUMO is centered on the acceptor moieties, which facilitates intramolecular charge transfer. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gap for Related Benzothiazole Derivatives This table is illustrative and based on data for various derivatives.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted 1,3-Benzothiazoles | N/A | N/A | 3.95 - 4.70 | nbu.edu.sa |

| Benzothiazole Derivative Comp4 | -5.52 | -2.69 (Calculated) | 2.83 | researchgate.net |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. nih.govscispace.com These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. scispace.comnih.gov

In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density, such as those around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. scispace.comresearchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, like hydrogen atoms attached to electronegative atoms, which are favorable for nucleophilic attack. scispace.comresearchgate.net

For a related compound, 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, an MEP map was generated using the STO-3G basis set at the Hartree-Fock level. iucr.org The map showed distinct positive and negative potential regions, identifying the hydrogen-bond donors and acceptors within the molecule. iucr.org Such analysis helps in understanding how the molecule will interact with other molecules or biological targets. nih.gov

Theoretical Analysis of Intramolecular and Intermolecular Interactions

Computational methods are extensively used to analyze the complex network of non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. These interactions are fundamental to understanding crystal packing and polymorphism.

Characterization of Hydrogen Bonding Networks and Energies

Hydrogen bonds are a critical type of non-covalent interaction that significantly influences the structure and properties of chemical and biological systems. In the crystal structure of benzothiazole derivatives containing hydroxyl groups, such as this compound, O—H⋯N and O—H⋯O hydrogen bonds are expected to be prominent.

For example, in the crystal of a closely related molecule, 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, O—H⋯N hydrogen bonds link the molecules into stepped chains. iucr.orgnih.gov Computational studies on this compound quantified the energy of these hydrogen bonds, with the O—HHydethy⋯NThz interaction energy calculated to be 68.5 kJ mol⁻¹. iucr.org Studies on other related structures, like 2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol, also reveal both intramolecular and intermolecular hydrogen bonds that form extensive chains. acs.orgresearchgate.net The analysis of ethanol-water solutions has also shown that the presence of ethanol can strengthen hydrogen bonds in the water network. nih.gov

Pi-Stacking and Other Non-Covalent Interactions

In the crystal packing of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, head-to-tail slipped π-stacking interactions between the thiazole rings are observed, with centroid-to-centroid distances of 3.6507 (7) Å and 3.6866 (7) Å. iucr.orgnih.gov Similar π-π stacking interactions are noted in other benzothiazole derivatives, with centroid-centroid distances around 3.782 Å to 3.946 Å. nih.gov Hirshfeld surface analysis is a common computational tool used to quantify these various intermolecular contacts. For the aforementioned imidazolidinone derivative, Hirshfeld analysis revealed that H⋯H (47.0%), H⋯O/O⋯H (16.9%), H⋯C/C⋯H (8.0%), and H⋯S/S⋯H (7.6%) interactions were the most significant contributors to the crystal packing. iucr.orgnih.gov

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, offering insights into the transition states and intermediates that are often difficult to detect experimentally. The synthesis of 2-substituted benzothiazoles can proceed through various pathways, and computational studies help to understand the feasibility and energetics of these routes.

One of the most common methods for synthesizing benzothiazole derivatives is the condensation reaction of 2-aminobenzenethiol with carbonyl compounds like aldehydes or ketones. mdpi.comresearchgate.net For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes can be catalyzed by H₂O₂/HCl in ethanol at room temperature. mdpi.comresearchgate.net

Other synthetic strategies involve the intramolecular cyclization of thioamides or the reaction of o-iodoarylisothiocyanates with active methylene (B1212753) compounds. nih.gov Computational modeling of these reactions can map out the energy profiles, identify the transition state structures, and calculate activation barriers, thereby explaining the observed regioselectivity and stereoselectivity. nih.gov For example, DFT calculations can be used to study the dimerization of related compounds and the energy profiles of the reaction pathways. beilstein-journals.org While specific computational studies on the reaction mechanism for this compound are not widely reported, the principles from related benzothiazole syntheses are applicable. nih.govacs.orgnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By simulating the atomic motions of a system, MD can provide detailed insights into the conformational flexibility and stability of molecules like this compound. While specific MD simulation studies on this compound are not extensively available in the public domain, the methodology is widely applied to other benzothiazole derivatives for drug design and materials science. biointerfaceresearch.comnih.govacs.org This section outlines the principles and potential findings from applying MD simulations to this compound.

The primary goal of conducting MD simulations on this compound would be to explore its conformational landscape. The molecule possesses several rotatable bonds, most notably the C-C bond connecting the ethanol side chain to the benzothiazole ring and the C-O bond of the hydroxyl group. The rotation around these bonds dictates the three-dimensional shape of the molecule, which in turn influences its physical properties and interactions with its environment.

A typical MD simulation protocol for this compound would involve several key steps. Initially, a starting 3D conformation of the molecule is generated. This structure is then placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles, respectively). Finally, a production run is performed, during which the trajectory of each atom is saved at regular intervals for subsequent analysis. biointerfaceresearch.com

The analysis of the MD trajectory can reveal a wealth of information about the conformational flexibility of this compound. Key parameters that are typically analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD indicates that the molecule has reached a stable conformational state. nih.gov

Dihedral Angle Analysis: By monitoring the dihedral angles of the rotatable bonds, it is possible to identify the most populated conformations and the energy barriers between them. This is crucial for understanding the molecule's preferred shapes.

Hydrogen Bonding Analysis: The intramolecular and intermolecular hydrogen bonds, particularly involving the hydroxyl group, can be analyzed to understand their role in stabilizing certain conformations.

Solvent Accessible Surface Area (SASA): This metric provides information on the exposure of different parts of the molecule to the solvent, which is important for understanding its solubility and potential for intermolecular interactions. nih.gov

The stability of different conformers can be further assessed by calculating the potential energy of the system over the course of the simulation. Lower potential energy generally corresponds to a more stable conformation.

The following tables represent the kind of data that would be generated from a hypothetical MD simulation study of this compound.

Table 1: Hypothetical Simulation Parameters for MD of this compound

| Parameter | Value |

| Software | GROMACS / AMBER |

| Force Field | CHARMM36 / GAFF |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Table 2: Hypothetical Dihedral Angle Analysis for Key Rotatable Bonds

| Dihedral Angle | Torsion | Most Populated Range (degrees) |

| N-C-C-O | τ1 | -60 to -90 |

| C-C-O-H | τ2 | 150 to 180 |

Table 3: Hypothetical Energy Contributions to Conformational Stability

| Conformer | Potential Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

| Gauche | -150.5 | -45.2 | -105.3 |

| Anti | -148.2 | -42.8 | -105.4 |

Coordination Chemistry and Metallosupramolecular Assemblies of 1 1,3 Benzothiazol 2 Yl Ethanol

Ligand Design Principles Incorporating the 1-(1,3-Benzothiazol-2-yl)ethanol Framework

The design of ligands based on the this compound scaffold is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. The benzothiazole (B30560) moiety itself offers a nitrogen atom within the heterocyclic ring and a sulfur atom, both of which are potential donor sites for metal coordination. The ethanol (B145695) substituent provides a hydroxyl group, which can act as a third coordination point, often through deprotonation to form an alkoxide. This tridentate N,S,O-coordination potential is a cornerstone of its ligand design.

The versatility of the benzothiazole core allows for the introduction of various functional groups onto the benzene (B151609) ring, which can be used to modulate the electronic properties of the ligand. Electron-donating or electron-withdrawing substituents can influence the electron density on the coordinating nitrogen and sulfur atoms, thereby affecting the strength of the metal-ligand bonds. Furthermore, the steric bulk of these substituents can be adjusted to control the coordination geometry around the metal center, favoring specific stereochemistries.

Derivatives of benzothiazole are known to form stable complexes with a variety of metal ions, and the specific design of the ligand can be tailored to target particular metals. For instance, the soft sulfur donor is particularly well-suited for coordinating to soft metal ions. The combination of a soft sulfur atom with harder nitrogen and oxygen donors makes these ligands adaptable to a range of transition and main group metals.

Synthesis and Characterization of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol or methanol (B129727). uobabylon.edu.iqbiointerfaceresearch.commakhillpublications.co The reaction conditions, such as temperature and reaction time, are optimized to promote the formation of the desired complex. In many cases, a base is added to facilitate the deprotonation of the hydroxyl group, enabling its coordination to the metal center.

A general synthetic route involves dissolving the benzothiazole-based ligand in a solvent and adding a solution of the metal salt, followed by refluxing the mixture for several hours. uobabylon.edu.iqbiointerfaceresearch.com The resulting solid complex can then be isolated by filtration, washed, and recrystallized.

Complexes with a variety of transition metals, including Co(II), Cu(II), Ni(II), Zn(II), Cd(II), Mn(II), and Pt(IV), have been synthesized using benzothiazole-derived ligands. uobabylon.edu.iqmakhillpublications.co Similarly, main group metal complexes, such as those with Al(III) and K(I), have also been prepared. uobaghdad.edu.iq The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. makhillpublications.co

Characterization of these complexes is carried out using a suite of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. uobabylon.edu.iq Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and C-S bonds in the benzothiazole ring and the O-H bond of the ethanol substituent, upon complexation. makhillpublications.co Molar conductivity measurements are employed to determine the electrolytic nature of the complexes in solution. biointerfaceresearch.com Magnetic susceptibility measurements help in determining the geometry of the complexes by providing information about the number of unpaired electrons on the metal ion. makhillpublications.co

Table 1: Examples of Synthesized Metal Complexes with Benzothiazole-Derived Ligands

| Metal Ion | Ligand | Synthesis Method | Reference |

| Co(II), Ni(II), Cu(II), Cd(II) | 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-Pyrazolin-5-one | Refluxing metal chloride with the ligand in ethanol. uobabylon.edu.iq | uobabylon.edu.iq |

| Mn(II), Zn(II) | 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-Pyrazolin-5-one | Refluxing metal chloride with the ligand in absolute ethanol. uobabylon.edu.iq | uobabylon.edu.iq |

| Pt(IV) | 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-Pyrazolin-5-one | Specific method for Pt(IV) complexation. uobabylon.edu.iq | uobabylon.edu.iq |

| Co(III), Ru(III) | 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | Heating a methanolic solution of the metal salt and ligand under reflux. biointerfaceresearch.com | biointerfaceresearch.com |

| Al(III), Ni(II), K(I) | Schiff bases derived from 4-chloro-6-nitro-2-amino-1,3-benzothiazole | Complexation reactions in various solvents like ethanol, DMSO, DMF. uobaghdad.edu.iq | uobaghdad.edu.iq |

| Co(II), Cu(II), Zn(II), Cd(II), Hg(II) | N-Benzothiazol-2-yl-N'-naphthalen-1-yl-ethane-1,2-diamine | Refluxing the ligand with metal salts in absolute ethanol. makhillpublications.co | makhillpublications.co |

Structural Analysis of Metal-Ligand Coordination Geometries via X-ray Crystallography

For complexes involving benzothiazole-derived ligands, X-ray crystallography has been instrumental in confirming the coordination modes. Studies on related structures have revealed that the benzothiazole moiety can coordinate to metal ions through the nitrogen atom of the thiazole (B1198619) ring.

In the case of a thiourea (B124793) derivative containing a benzothiazole unit, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, X-ray analysis showed the molecule crystallizes in the monoclinic space group P21/n. nih.gov The analysis revealed key bond distances and the planarity of the thiourea fragment with the benzothiazolyl moiety. nih.gov Such studies provide a foundational understanding of how the benzothiazole framework behaves in a coordinated state.

The coordination geometry around the metal ion is influenced by factors such as the nature of the metal, the denticity of the ligand, and the steric hindrance imposed by the ligand's substituents. For instance, with a tridentate ligand like a deprotonated this compound derivative, octahedral or distorted octahedral geometries are commonly observed for transition metals, especially when two ligand molecules coordinate to a single metal center. biointerfaceresearch.commakhillpublications.co Tetrahedral geometries are also possible, particularly for d10 metal ions like Zn(II), Cd(II), and Hg(II) with a 1:1 metal-to-ligand ratio. makhillpublications.co

Electronic Properties and Spectroscopic Signatures of Formed Coordination Compounds

The formation of coordination compounds with this compound and its derivatives leads to significant changes in their electronic properties, which can be probed by various spectroscopic techniques.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the electronic transitions occurring within the molecule. These spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. makhillpublications.co For transition metal complexes, d-d transitions can also be observed, although they are often weak. The position and intensity of these bands are sensitive to the metal ion, the ligand environment, and the coordination geometry. For example, the electronic spectrum of a Cu(II) complex with a benzothiazole derivative showed a charge transfer band and a d-d transition, suggesting an octahedral geometry. makhillpublications.co

Fluorescence Spectroscopy: Many benzothiazole derivatives and their metal complexes exhibit fluorescence. The chelation of the ligand to a metal ion can either enhance or quench the fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching, can be utilized for sensing applications. The changes in the fluorescence properties upon complexation are attributed to factors such as increased rigidity of the ligand, charge transfer processes, and the heavy atom effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is less commonly used for paramagnetic complexes, it is a valuable tool for characterizing diamagnetic complexes, such as those of Zn(II), Cd(II), and Hg(II). makhillpublications.co 1H and 13C NMR spectra can confirm the coordination of the ligand by showing shifts in the signals of the protons and carbons near the coordination sites.

The study of the electronic properties of these coordination compounds is crucial for understanding their potential applications in areas such as catalysis, materials science, and biological imaging. The ability to tune these properties through ligand design makes benzothiazole-based ligands like this compound a valuable platform for the development of new functional materials.

Applications and Strategic Role in Advanced Organic Synthesis

1-(1,3-Benzothiazol-2-yl)ethanol as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential components in modern organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and other biologically active molecules. wiley.com this compound, with its stereogenic center at the carbon bearing the hydroxyl group, represents a valuable synthon for asymmetric synthesis. The term asymmetric synthesis refers to a chemical reaction in which one or more new elements of chirality are formed in a substrate molecule and which produces the stereoisomeric products in unequal amounts. google.com

The synthesis of chiral alcohols, such as this compound, can be achieved through various methods, including the asymmetric reduction of the corresponding ketone, 2-acetylbenzothiazole (B155973). Biocatalytic reductions using microorganisms are a prominent green chemistry approach to obtaining high enantiomeric purity. For instance, various bacterial strains have been successfully employed for the asymmetric reduction of ketones to their corresponding chiral alcohols, often with high enantiomeric excess. nih.gov

Once obtained in an enantiomerically pure form, this compound can be utilized in the synthesis of more complex chiral molecules. The hydroxyl group can be derivatized or replaced with other functionalities, while the benzothiazole (B30560) core can participate in various coupling reactions. The inherent chirality of the starting material is transferred to the final product, influencing its stereochemistry. This approach is fundamental to the synthesis of single-enantiomer drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Utility as a Precursor for the Elaboration of Novel Heterocyclic Systems

The reactivity of the this compound scaffold allows for its use as a precursor in the synthesis of a variety of new heterocyclic systems. acs.org The benzothiazole ring itself is a key component of many compounds with diverse biological activities. mdpi.com The ethanol (B145695) side chain provides a reactive handle for further chemical transformations and cyclization reactions, leading to the formation of fused or appended heterocyclic rings.

For example, the hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a dinucleophile can lead to the formation of a new heterocyclic ring fused to the benzothiazole system. Alternatively, intramolecular reactions involving functional groups on both the benzothiazole ring and the ethanol side chain can be designed to construct novel polycyclic frameworks.

The synthesis of novel heterocyclic compounds is a major focus of medicinal chemistry research, as these structures often exhibit a wide range of biological activities. lupinepublishers.com The ability to use this compound as a starting material provides a strategic advantage in accessing new chemical space and developing compounds with potentially improved pharmacological profiles.

Contribution to the Synthesis of Complex Molecules and Structurally Diverse Analogues

The structural features of this compound make it a valuable starting point for the synthesis of complex molecules and structurally diverse analogues. The benzothiazole core can be modified through various substitution reactions, allowing for the introduction of a wide range of functional groups at different positions of the bicyclic system. mdpi.com This enables the creation of a library of analogues with systematic variations in their structure.

Furthermore, the chiral ethanol side chain can be elaborated into more complex functionalities. For instance, oxidation of the alcohol can yield the corresponding ketone, which can then undergo a variety of carbon-carbon bond-forming reactions. The hydroxyl group can also be used to direct further reactions on the benzothiazole ring.

This versatility allows chemists to systematically explore the structure-activity relationships (SAR) of benzothiazole-containing compounds. By synthesizing and evaluating a diverse set of analogues derived from this compound, researchers can identify the key structural features responsible for a particular biological activity and optimize the lead compounds for improved potency and selectivity.

Potential Applications in Organocatalysis or as a Ligand in Metal-Catalyzed Transformations

The structural motifs present in this compound suggest its potential for applications in catalysis. The nitrogen and sulfur atoms in the benzothiazole ring, along with the oxygen atom of the hydroxyl group, can act as coordination sites for metal ions. This makes chiral derivatives of this compound attractive candidates for use as chiral ligands in metal-catalyzed asymmetric transformations. The development of new chiral ligands is crucial for expanding the scope and efficiency of enantioselective catalysis. kyoto-u.ac.jp

In addition to its potential as a ligand, the benzothiazole moiety itself can participate in catalytic processes. N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salt precursors, have emerged as powerful organocatalysts for a wide range of organic reactions. beilstein-journals.org While benzothiazoles are not direct precursors to the most common NHCs, the underlying principles of using heterocyclic compounds in organocatalysis could inspire the development of new catalytic systems based on the this compound scaffold.

The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a green and often complementary alternative to metal-based catalysis. mdpi.com The exploration of this compound and its derivatives as potential organocatalysts or ligands represents a promising avenue for future research.

Strictly Excluding Clinical Human Trial Data, Dosage/administration Information, and Safety/adverse Effect Profiles.

Elucidation of Molecular Targets and Binding Mechanisms in Cell-Free Systems

In cell-free enzymatic assays, benzothiazole (B30560) derivatives have been identified as inhibitors of several key enzymes.

Cholinesterases : Certain novel benzothiazole derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease. nih.govanadolu.edu.tr One derivative, compound 4f , showed potent inhibition of both AChE and MAO-B with IC₅₀ values of 23.4 nM and 40.3 nM, respectively. anadolu.edu.tr Other derivatives also demonstrated significant inhibitory activity against AChE. nih.govmdpi.com

Microbial Enzymes : The antimicrobial action of some benzothiazoles has been linked to the inhibition of essential microbial enzymes. Studies have investigated their effects on E. coli dihydropteroate (B1496061) synthase and dihydroorotase. nih.gov One compound was found to be a particularly effective inhibitor of E. coli dihydroorotase. nih.gov

Other Enzymes : The interaction between a benzothiazole derivative (3-(2-Benzothiazolylthio)-propanesulfonic acid, BTS) and the enzyme lysozyme (B549824) has been studied, revealing that binding is driven by aromatic and hydrophobic van der Waals interactions. mdpi.comnih.gov

In Vitro Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of the benzothiazole scaffold.

Research on benzothiazole-thiazole hybrids designed as p56lck inhibitors for cancer treatment has provided insights into the structural requirements for binding to the kinase domain. biointerfaceresearch.com

For derivatives designed as antimicrobial agents, SAR analysis has shown that the type and position of substituents on the benzothiazole ring significantly influence their activity against various bacterial and fungal strains. researchgate.net

In a series of 1,2,3-triazole-benzothiazole hybrids, structural modifications were correlated with their ability to inhibit the Epidermal Growth Factor Receptor (EGFR). The inclusion of a thiosemicarbazide (B42300) moiety was found to be important for activity. rsc.org

Investigation of Cellular Pathway Modulation and Biological Response in Established Cell Lines (In Vitro)

The effects of benzothiazole derivatives have been explored in various cancer cell lines.

A novel derivative, PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC₅₀ values below 50 nM. nih.gov Treatment with PB11 induced classic apoptotic markers like DNA fragmentation and nuclear condensation. Mechanistic studies showed that it down-regulated the PI3K/AKT signaling pathway, a key regulator of cell survival. nih.gov

In paraganglioma and pancreatic cancer cell lines, a library of phenylacetamide derivatives bearing a benzothiazole nucleus demonstrated marked reduction in cell viability at low micromolar concentrations. mdpi.com

Some benzothiazole-isothiourea derivatives were evaluated for their effects on PC12 cells, a cell line used in neuroscience research. While some compounds showed desired inhibitory effects on acetylcholinesterase and Aβ₁₋₄₂ aggregation, they also exhibited cytotoxicity. nih.gov

Theoretical Prediction and Computational Docking Studies

Molecular docking and computational simulations are widely used to predict and understand the interaction between benzothiazole ligands and their protein targets.

Enzyme Inhibition : Docking studies on benzothiazole derivatives targeting AChE and MAO-B have supported experimental findings, showing strong interactions with the active sites of these enzymes. nih.govanadolu.edu.tr A particularly strong interaction was noted between one compound and the flavin adenine (B156593) dinucleotide (FAD) cofactor in the MAO-B active site. anadolu.edu.tr

Anticancer Targets : To understand their mechanism as potential anticancer agents, benzothiazole-thiazole hybrids were docked into the ATP binding site of the Lck kinase domain (PDB: 1QPC). biointerfaceresearch.com These studies helped identify competitive inhibitors and elucidate binding patterns. biointerfaceresearch.com

Antimicrobial Targets : In silico docking has been used to investigate the binding of benzothiazole derivatives to microbial enzymes like S. aureus DNA gyrase and E. coli dihydroorotase, providing a rationale for their observed antimicrobial activity. nih.gov

Protein-Ligand Interactions : The interaction between the BTS ligand and lysozyme was modeled, revealing that binding is dominated by T-shaped π-π stacking interactions between the benzothiazole's benzene (B151609) ring and the TRP108 residue of the protein. nih.gov

Compound Index

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and environmentally friendly methods for synthesizing benzothiazole (B30560) derivatives is a critical area of ongoing research. nih.govmdpi.com Traditional methods often involve multi-step processes and the use of hazardous reagents. nih.gov Future research will likely focus on "one-pot" synthesis and other atom-economy procedures that align with the principles of green chemistry. mdpi.comumb.edu These approaches aim to reduce waste and energy consumption by minimizing the number of synthetic steps and utilizing non-toxic solvents. mdpi.comumb.edursc.org

A promising avenue involves the use of novel catalysts to improve reaction efficiency and selectivity. For instance, RuCl3 has been shown to effectively catalyze the intramolecular oxidative coupling of N-arylthioureas for the synthesis of 2-aminobenzothiazoles. mdpi.com Other innovative catalytic systems include nanoporous TiO2 modified with bis-3-(trimethoxysilylpropyl)ammonium hydrosulfate and polymer-based solid acidic catalysts, which have demonstrated high yields in solvent-free conditions. nih.gov The exploration of metal-free and economical catalysts, such as imidazolium (B1220033) chloride, also presents a sustainable alternative for the synthesis of 2-substituted benzothiazoles. nih.gov

Furthermore, the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds remains a cornerstone of benzothiazole synthesis. nih.govmdpi.com Future work could optimize this reaction using environmentally benign catalysts like a mixture of H2O2/HCl in ethanol (B145695) at room temperature, which has been shown to be effective for the synthesis of a series of benzothiazole compounds. nih.govmdpi.com The use of water as a solvent in these reactions is another key aspect of green chemistry that is being explored. rsc.org

| Catalyst/Reagent | Reactants | Conditions | Key Advantage |

| RuCl3 | N-arylthioureas | Oxidative coupling | High yield |

| Nanoporous TiO2-[bip]-NH2HSO4 | 2-aminothiophenol, aldehydes | Solvent-free, mild conditions | High yield (up to 95%) |

| Imidazolium chloride | 2-aminophenols/2-aminothiophenols, DMF derivatives | Metal-free | Economical, wide substrate scope |

| H2O2/HCl | 2-aminothiophenol, aldehydes | Ethanol, room temperature | Environmentally benign |

| Tetramethylthiuram disulfide (TMTD) | 2-aminothiophenols, 2-aminophenols | Water | Metal/ligand-free, excellent yield |

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and activity of this compound is crucial for its optimization and application. Advanced spectroscopic techniques are poised to provide unprecedented real-time insights into these processes. For example, in-depth mechanistic studies involving photophysical and electrochemical investigations have revealed the in situ formation of a photosensitizing disulfide during benzothiazole synthesis. nih.gov This disulfide was found to photosensitize molecular oxygen, generating key oxidants for the dehydrogenation step. nih.gov

Future research will likely involve a greater integration of techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, coupled with computational methods, to analyze the vibrational spectra and bonding features of benzothiazole derivatives. researchgate.net NMR spectroscopy is another powerful tool for elucidating molecular structure and conformation. mdpi.com The use of these techniques can help to confirm the structures of newly synthesized compounds and provide a clearer understanding of their formation mechanisms. nih.gov

Expansion of Predictive Computational Models for Structure-Property Relationships

Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, density functional theory (DFT) calculations are being used to analyze their optimized geometry, geometrical parameters, and vibrational spectra. researchgate.netmdpi.com

These computational studies can predict various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which indicate the potential for intramolecular charge transfer. researchgate.netmdpi.com Natural bond orbital (NBO) analysis can further elucidate the stability of the molecule arising from conjugative interactions and charge delocalization. researchgate.net Molecular docking simulations are also being employed to predict the binding interactions of benzothiazole derivatives with biological targets, such as enzymes, which is crucial for drug development. nih.gov

Future research will focus on developing more sophisticated and accurate computational models to predict the structure-activity relationships (SAR) of benzothiazole derivatives. nih.gov This will involve the use of larger basis sets and more advanced theoretical methods to better correlate computed properties with experimental observations. researchgate.netresearchgate.net The goal is to create predictive models that can guide the synthesis of new compounds with enhanced biological activity and desired photophysical properties.

| Computational Method | Property Predicted | Significance |

| Density Functional Theory (DFT) | Optimized geometry, vibrational spectra, electronic properties | Understanding molecular structure and reactivity |

| Natural Bond Orbital (NBO) Analysis | Charge delocalization, conjugative interactions | Assessing molecular stability |

| Molecular Docking | Binding interactions with biological targets | Guiding drug design and development |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap | Predicting chemical reactivity and electronic transitions |

Exploration of Undiscovered Mechanistic Biological Applications (In Vitro) and Therapeutic Potential

The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgbenthamscience.comwisdomlib.org The therapeutic potential of these compounds is often linked to their ability to inhibit specific enzymes or interact with biological pathways. nih.govfrontiersin.org

Future in vitro studies on this compound and related compounds will likely explore new mechanistic avenues. For instance, research has shown that some benzothiazole derivatives exhibit anticancer activity by inhibiting receptor tyrosine kinases or influencing pathways like PI3K/Akt/mTOR. frontiersin.org Other mechanisms include the induction of apoptosis through the activation of reactive oxygen species (ROS). nih.gov

The development of hybrid molecules, where the benzothiazole core is combined with other pharmacophores like 1,2,3-triazole, is a promising strategy to create novel anticancer agents with improved efficacy and the potential to overcome drug resistance. rsc.org Further in vitro screening against a diverse panel of cancer cell lines and pathogenic microbes will be essential to uncover the full therapeutic potential of these compounds. researchgate.netnih.gov

Role in Materials Science and Photophysical Applications

Beyond their biological applications, benzothiazole derivatives are gaining attention in the field of materials science due to their unique photophysical properties. mdpi.com Many of these compounds are highly fluorescent and exhibit properties like excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). mdpi.comrsc.org These characteristics make them suitable for a variety of applications, including as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. mdpi.comrsc.orgnih.gov

Future research will focus on the design and synthesis of novel benzothiazole-based materials with tailored photophysical properties. For example, by modulating the donor-π–acceptor−π–donor conjugated structure, it is possible to achieve excellent two-photon absorption (TPA) capabilities in the near-infrared (NIR) region. acs.org This opens up possibilities for developing Ru/Ir-free organic photosensitizers for applications in photodynamic therapy and photocatalysis. acs.org

The investigation of benzothiazole derivatives as fluorescent chemosensors is another active area of research. mdpi.com These compounds can be designed to selectively interact with specific analytes, leading to a change in their emission properties, which enables efficient detection. mdpi.com The development of new benzothiazole-based luminogens with large Stokes shifts and high quantum yields will continue to be a key focus for applications in bioimaging and materials science. rsc.orgnih.govacs.org

| Compound/Derivative | Photophysical Property | Potential Application |

| 2-(2′-aminophenyl)benzothiazole derivatives | Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE) | Fluorescent probes, light-emitting processes |

| 2,1,3-Benzothiadiazole (BTD) derivatives | High photostability, large Stokes shifts, solvatochromism | Bioimaging scaffolds, fluorescent probes for lipid droplets |

| Benzothiazole derivatives (BPO, BHPO1, BHPO2) | Strong ESIPT emission in aggregated state | White organic light-emitting sources in LED fabrication |

| Derivatized Benzothiazoles | Two-Photon Absorption (TPA) in NIR region | Organic photosensitizers for photocatalysis |

| Methoxyquinolone–Benzothiazole Hybrids | Aggregation-Induced Emission (AIE) | Fluorescent chemosensors for cyanide ions |

Q & A

Q. Basic Characterization

- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹) .

- ¹H/¹³C-NMR : Assigns proton environments and quaternary carbons .

- Mass Spectrometry : Validates molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

How do weak intermolecular interactions influence crystal packing?

Advanced Crystallography

In 1-(1,3-Benzothiazol-2-yl)-3-phenyl-2-pyrazoline, weak C–H⋯N hydrogen bonds (2.5–3.0 Å) extend molecular chains along the b-axis, stabilizing the lattice . Computational tools like Mercury (CCDC) visualize packing motifs, aiding in polymorphism prediction .

What computational methods validate benzothiazole derivative structures?

Advanced Modeling

Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies, cross-validated against experimental SCXRD and IR data . Software like Gaussian or ORCA compares theoretical vs. observed bond lengths (e.g., C–S bonds in benzothiazole: 1.74 Å theoretical vs. 1.73 Å experimental) .

How can reaction mechanisms for benzothiazole-ethanol formation be elucidated?

Advanced Mechanistic Study

Isotopic labeling (e.g., ¹⁸O in ethanol) tracks nucleophilic attack pathways. For example, in hydrazone formation (), ²H-NMR reveals proton exchange rates, while kinetic studies (variable-temperature NMR) identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.